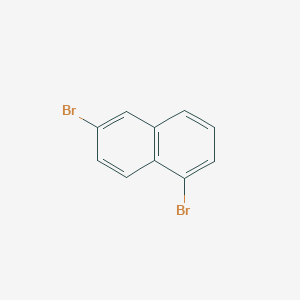

1,6-Dibromonaphthalene

Übersicht

Beschreibung

1,6-Dibromonaphthalene is a brominated derivative of naphthalene, a polycyclic aromatic hydrocarbon. It is a white crystalline solid with the molecular formula C₁₀H₆Br₂ and a molecular weight of 285.96 g/mol . This compound is known for its high uptake in the lungs and lower uptake in the brain . It is used as a ligand for metal ions such as copper, iron, and zinc .

Vorbereitungsmethoden

1,6-Dibromonaphthalene can be synthesized through the bromination of naphthalene. One common method involves the use of bromine in carbon tetrachloride as a solvent. The reaction is carried out under reflux conditions with continuous stirring until the evolution of hydrogen bromide ceases . Another method involves photobromination of naphthalene with molecular bromine, which gives a high yield of dibromonaphthalene . Industrial production methods typically involve similar bromination reactions but on a larger scale, ensuring high purity and yield.

Analyse Chemischer Reaktionen

1,6-Dibromonaphthalene undergoes various types of chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxyl, amine, or alkyl groups.

Oxidation and Reduction Reactions: While specific oxidation and reduction reactions of this compound are less documented, similar compounds often undergo these reactions under appropriate conditions.

Coupling Reactions: It can participate in coupling reactions with boronic acids in the presence of palladium catalysts to form biaryl compounds.

Common reagents used in these reactions include bromine, carbon tetrachloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Material Science

1,6-Dibromonaphthalene serves as a precursor for synthesizing various materials used in electronics and photonics. Its derivatives are utilized to create n-type semiconducting polymers, which are essential for organic solar cells and organic field-effect transistors (OFETs). For instance:

- Naphthalene Diimides (NDIs) : These compounds derived from this compound exhibit excellent charge transport properties and are used in organic photovoltaic materials .

| Application | Description |

|---|---|

| Organic Solar Cells | Used as an active layer material due to its favorable electronic properties. |

| OFETs | Acts as a building block for high-performance transistors. |

| Bioimaging | Utilized in developing dyes for imaging applications. |

Organic Synthesis

In organic chemistry, this compound is employed as an intermediate in the synthesis of complex organic molecules. It can undergo various reactions such as:

- Cross-Coupling Reactions : It is often used in Suzuki or Stille coupling reactions to form larger aromatic systems.

- Synthesis of Functionalized Derivatives : For example, the synthesis of 2,6-dibromo-1,5-dimethoxynaphthalene has been reported, which further extends its utility in creating diverse chemical architectures .

Medicinal Chemistry

The compound has shown potential in medicinal applications due to its biological activity:

- Antitumor Activity : Preliminary studies suggest that derivatives of dibromonaphthalene may target cancer cells effectively. The toxicological aspects of these compounds could be harnessed for therapeutic purposes .

Case Study 1: Synthesis and Characterization of NDI Derivatives

A study highlighted the synthesis of naphthalene diimides from this compound, demonstrating their application in organic electronics. The synthesized NDIs exhibited high thermal stability and excellent charge transport properties, making them suitable for use in advanced electronic devices .

Research involving the biological evaluation of dibromonaphthalene derivatives indicated significant cytotoxic effects against various cancer cell lines. The study utilized spectroscopic techniques to analyze the interaction between these compounds and cellular biomolecules, suggesting a pathway for new cancer therapies .

Wirkmechanismus

The mechanism of action of 1,6-dibromonaphthalene primarily involves its ability to act as a ligand for metal ions. This interaction can influence various biochemical pathways, depending on the specific metal ion involved. For example, it can form complexes with copper, iron, and zinc, which can then participate in redox reactions or other biochemical processes .

Vergleich Mit ähnlichen Verbindungen

1,6-Dibromonaphthalene can be compared with other brominated naphthalene derivatives such as 1,5-dibromonaphthalene and 2,6-dibromonaphthalene. These compounds share similar chemical properties but differ in their specific substitution patterns and resulting chemical behavior . For instance, 1,5-dibromonaphthalene forms isostructural lattices with hydrogen bonding, while this compound does not . This unique substitution pattern of this compound makes it particularly useful in certain synthetic applications.

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical properties and ability to form complexes with metal ions make it a valuable tool in scientific research and industrial processes.

Biologische Aktivität

1,6-Dibromonaphthalene (DBN) is a synthetic compound derived from naphthalene, characterized by the presence of bromine atoms at the 1st and 6th positions of its bicyclic structure. This compound has garnered attention in various fields due to its potential biological activities, including cytotoxicity, antimicrobial properties, and effects on cellular mechanisms. This article explores the biological activity of this compound through detailed research findings, case studies, and data tables.

This compound is synthesized primarily through the bromination of naphthalene using elemental bromine (Br2) in the presence of a Lewis acid catalyst such as aluminum bromide (AlBr3). The balanced reaction can be represented as follows:

This method ensures high yields and purity of the desired dibromonaphthalene isomer.

Cytotoxicity Studies

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study evaluated its impact on human colon cancer (HCT-116), cervical cancer (HeLa), breast cancer (MDA-MB-231), and healthy human lung fibroblast (MRC-5) cells. The results indicated that DBN has a selective cytotoxic effect on cancer cells while showing reduced toxicity towards normal cells.

Table 1: Cytotoxic Activity of this compound

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HCT-116 | 12.5 | 4.0 |

| HeLa | 15.0 | 3.5 |

| MDA-MB-231 | 10.0 | 5.0 |

| MRC-5 | >50 | - |

The selectivity index indicates that DBN preferentially affects cancer cells over healthy cells, highlighting its potential as an anticancer agent .

Antimicrobial Activity

In addition to its cytotoxic properties, this compound has been evaluated for antimicrobial activity against various pathogens. A study assessed its efficacy against a range of microorganisms using minimum inhibitory concentration (MIC) assays.

Table 2: Antimicrobial Activity of this compound

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

| Pseudomonas aeruginosa | >128 |

These results indicate that DBN exhibits significant antimicrobial activity against certain bacterial and fungal strains, particularly Candida albicans .

The biological activity of this compound is believed to be linked to its interaction with cellular targets. Molecular docking studies suggest that DBN may inhibit specific enzymes involved in cell proliferation and survival pathways. For instance, it has shown potential as an inhibitor of epidermal growth factor receptors (EGFR), which are often overexpressed in cancer cells.

Case Studies

Case Study 1: Anticancer Drug Development

A recent investigation into the use of dibromonaphthalene derivatives in drug formulations highlighted their ability to induce apoptosis in cancer cells through mitochondrial pathways. The study noted that DBN treatment led to increased levels of reactive oxygen species (ROS), triggering cell death mechanisms in HCT-116 cells.

Case Study 2: Antimicrobial Formulations

Another study focused on formulating topical antimicrobial agents containing DBN for treating skin infections caused by resistant bacterial strains. The formulations demonstrated enhanced efficacy compared to conventional treatments, suggesting a promising avenue for further research and development.

Eigenschaften

IUPAC Name |

1,6-dibromonaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Br2/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUIAXCYSKMFFOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Br)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20401530 | |

| Record name | 1,6-dibromonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19125-84-9 | |

| Record name | 1,6-dibromonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.